molecular formula C22H22ClN5O B11245378 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11245378
M. Wt: 407.9 g/mol
InChI Key: WYMBTUOCCNSOBJ-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with piperazine to form 2-chlorobenzoylpiperazine. This intermediate is then reacted with 6-methyl-N-phenylpyrimidin-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a pyrimidine moiety makes it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C22H22ClN5O

Molecular Weight

407.9 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C22H22ClN5O/c1-16-15-20(25-17-7-3-2-4-8-17)26-22(24-16)28-13-11-27(12-14-28)21(29)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

WYMBTUOCCNSOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)NC4=CC=CC=C4

Origin of Product

United States

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